molecular formula C19H18O2 B5872746 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone

4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone

Cat. No. B5872746
M. Wt: 278.3 g/mol
InChI Key: OGIISMMNKAIIKZ-UHFFFAOYSA-N
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Description

4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBDB or "Eden" and is classified as a substituted phenethylamine.

Mechanism of Action

The exact mechanism of action of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood. However, it is believed to act as a serotonin releaser, which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone may produce antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone have been studied in animal models. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response. These effects may contribute to the compound's potential as an antidepressant and antianxiety agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone in laboratory experiments is its ability to selectively release serotonin. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of this compound is its potential for abuse. It is a controlled substance and must be handled with care to prevent misuse.

Future Directions

There are several future directions for research on 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is its potential as a neuroprotective agent. Studies have shown that it may be useful in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Another area of interest is its potential as a treatment for depression and anxiety. Clinical trials are needed to determine its efficacy and safety in humans. Finally, research is needed to explore the mechanism of action of this compound in more detail, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its ability to selectively release serotonin makes it a useful tool for studying the role of serotonin in various physiological processes. Further research is needed to explore its potential as a neuroprotective agent and as a treatment for depression and anxiety.

Synthesis Methods

The synthesis of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 2-butanone with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of the compound and is widely used in laboratories.

Scientific Research Applications

4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit serotonergic activity, which makes it a potential candidate for the development of new antidepressant and antianxiety drugs. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

4-(5-methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-13-8-10-17-16(12-13)19(15-6-4-3-5-7-15)18(21-17)11-9-14(2)20/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIISMMNKAIIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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